Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 3-position, a 3-(trifluoromethyl)phenyl substituent at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry (3S,4R) and the electron-withdrawing trifluoromethyl group enhance its metabolic stability and binding specificity .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13-14,22H,7-8,10H2,1-3H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOHRRCHDLIDT-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the tert-butyl ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste . The use of microreactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The piperidine ring can act as a scaffold, facilitating binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Trifluoromethylphenyl Substituents
Positional Isomerism of the Trifluoromethyl Group
- Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate Key Difference: The trifluoromethyl group is at the 4-position of the phenyl ring (para) instead of the 3-position (meta). Its molecular weight is 345.36 g/mol, with a purity of 95% . Synthesis: Prepared via similar Boc-protection strategies but requires regioselective functionalization of the phenyl ring.
Stereochemical Variants
- Tert-butyl (3R,4S)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Piperidine Derivatives with Fluorine and Hydroxyl Groups
- Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 2325666-51-9) Key Difference: Replaces the hydroxyl group with a fluorine atom at the 3-position. Impact: Fluorination increases electronegativity and metabolic stability. The compound has a molecular formula of C11H20FNO3 (MW: 233.28 g/mol) and a predicted pKa of 13.67 ± 0.40 .
Pyrazole-Containing Piperidine Analogs
- Tert-butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n) Key Difference: Incorporates a pyrazole ring at the 5-position of the piperidine. Synthesis: Synthesized via hydrazine coupling (79% yield, [α]D20 = +9.9).
Pyrrolidine vs. Piperidine Scaffolds
- Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate (CAS: 1186647-92-6)
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Discussion
- Stereochemical Impact : Compounds with (3S,4R) configurations often show superior binding to kinases (e.g., G protein-coupled receptor kinase 2) compared to their enantiomers, as seen in analogs like 10a (100% yield, clear oil) .
- Trifluoromethyl Position : The meta-substituted CF3 group in the target compound may enhance π-π stacking in hydrophobic pockets, whereas para-substituted analogs (e.g., from ) are less sterically hindered .
- Synthetic Efficiency : Pyrazole-containing derivatives (e.g., 5n , 79% yield) require fewer purification steps compared to hydroxylated analogs, which often need chromatographic separation .
Biological Activity
Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, with the CAS number 2375247-92-8, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and hydroxyl functional groups, which may influence its pharmacological properties.
The molecular formula of this compound is CHFNO, with a molecular weight of 345.36 g/mol. Its structural characteristics include:
- Hydroxyl group : Contributing to hydrogen bonding and solubility.
- Trifluoromethyl group : Enhancing lipophilicity and potentially modulating biological interactions.
Biological Activity Overview
Research indicates that fluorinated piperidines, including this compound, exhibit a range of biological activities. The following sections detail specific findings related to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A notable study reported that similar fluorinated piperidines demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes in cancer treatment .
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted using FaDu hypopharyngeal tumor cells treated with various concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
- Structure-Activity Relationship (SAR) : The incorporation of the trifluoromethyl group was found to enhance both the lipophilicity and biological activity of the piperidine scaffold. This modification allowed for better membrane permeability and increased interaction with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
